(R)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid (R)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 268731-07-3
VCID: VC2210479
InChI: InChI=1S/C27H22N2O4/c30-26(31)25-13-21-20-11-5-6-12-23(20)28-24(21)14-29(25)27(32)33-15-22-18-9-3-1-7-16(18)17-8-2-4-10-19(17)22/h1-12,22,25,28H,13-15H2,(H,30,31)/t25-/m1/s1
SMILES: C1C(N(CC2=C1C3=CC=CC=C3N2)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O
Molecular Formula: C27H22N2O4
Molecular Weight: 438.5 g/mol

(R)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid

CAS No.: 268731-07-3

Cat. No.: VC2210479

Molecular Formula: C27H22N2O4

Molecular Weight: 438.5 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid - 268731-07-3

Specification

CAS No. 268731-07-3
Molecular Formula C27H22N2O4
Molecular Weight 438.5 g/mol
IUPAC Name (3R)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid
Standard InChI InChI=1S/C27H22N2O4/c30-26(31)25-13-21-20-11-5-6-12-23(20)28-24(21)14-29(25)27(32)33-15-22-18-9-3-1-7-16(18)17-8-2-4-10-19(17)22/h1-12,22,25,28H,13-15H2,(H,30,31)/t25-/m1/s1
Standard InChI Key IHHULIKSMJSELI-RUZDIDTESA-N
Isomeric SMILES C1[C@@H](N(CC2=C1C3=CC=CC=C3N2)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O
SMILES C1C(N(CC2=C1C3=CC=CC=C3N2)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O
Canonical SMILES C1C(N(CC2=C1C3=CC=CC=C3N2)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O

Introduction

Chemical Structure and Properties

Molecular Composition

The compound has a molecular formula of C27H22N2O4 with a molecular weight of 438.5 g/mol . Its structure integrates several key functional groups, including an Fmoc (fluorenylmethoxycarbonyl) protecting group at the nitrogen in position 2, a carboxylic acid at position 3, and the fundamental tetrahydro-β-carboline skeleton. The R-stereochemistry at position 3 defines its three-dimensional configuration, which is crucial for its specific applications and biological interactions.

Physical and Chemical Properties

The physical and chemical properties of (R)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid are summarized in the following table:

PropertyDescription
Physical StateSolid at room temperature
Molecular FormulaC27H22N2O4
Molecular Weight438.5 g/mol
StereochemistryR-configuration at C-3 position
Functional GroupsFmoc protecting group, carboxylic acid, indole NH
Structure ClassTetrahydro-β-carboline derivative
SolubilityTypically soluble in organic solvents like DMF, dichloromethane, and chloroform

Spectroscopic Characteristics

Synthesis and Production

Reaction Conditions

The synthesis of β-carboline derivatives often requires specific reaction conditions. For example, the MBH reaction of related 3-formyl-9H-pyrido[3,4-b]indoles can be conducted using catalysts such as DABCO (1,4-diazabicyclo[2.2.2]octane) under various conditions . The reaction conditions must be carefully controlled to ensure proper stereochemistry at the C-3 position, which is critical for the biological and chemical properties of the final compound.

Reaction TypeTypical ReagentsConditions
Formation of β-carboline coreTryptamine derivatives, aldehydesAcid catalysis, reflux
Fmoc protectionFmoc-Cl, baseAqueous conditions, moderate temperature
Functionalization at C-3Various depending on approachSpecific to reaction type
Stereoselective synthesisChiral catalysts or auxiliariesControlled temperature, solvent selection

Applications and Utilization

Peptide Synthesis Applications

The primary application of (R)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid is in peptide synthesis. The Fmoc protecting group is widely used in solid-phase peptide synthesis due to its stability under acidic conditions and selective removal under mild basic conditions. The incorporation of this β-carboline derivative into peptides can introduce conformational constraints and potentially enhance the biological activity and stability of the resulting peptides.

Research Applications

Beyond peptide synthesis, this compound has several research applications:

  • As a building block for the creation of more complex molecular structures

  • In studies exploring structure-activity relationships of β-carboline derivatives

  • As a potential fluorescent probe, leveraging the inherent fluorescence properties of the β-carboline scaffold

  • In the development of novel methodologies for C-C bond formation and functionalization of heterocyclic compounds

Structure-Activity Relationships

Influence of Structural Features

The biological and chemical activities of β-carboline derivatives are highly dependent on their structural features. Key structural elements that influence activity include:

  • The degree of saturation in the pyridine ring (tetrahydro vs. dihydro vs. fully aromatic)

  • The nature and position of substituents on the core structure

  • Stereochemistry at chiral centers

  • Modifications at the indole nitrogen (N-9 position)

Research has shown that modifications at the N-9 position of pyrido[3,4-b]indole derivatives can significantly affect their reactivity in certain chemical transformations . For example, N-ethyl derivatives have shown different reactivity patterns compared to their N-H counterparts in MBH reactions.

Structure-Fluorescence Relationships

Studies on similar β-carboline derivatives have investigated structure-fluorescence activity relationships. The fluorescence properties are influenced by the substituents present on the β-carboline scaffold, with certain modifications enhancing or diminishing fluorescence intensity . Parameters such as contact time, solvent system, concentration, and substituent effects have been studied to optimize the fluorescence characteristics of these compounds.

Recent Research Developments

Chemical Transformation Studies

Recent research has focused on exploring various chemical transformations of β-carboline derivatives to generate structural diversity and novel molecular hybrids. The Morita–Baylis–Hillman reaction has been investigated for the functionalization of 3-formyl-9H-pyrido[3,4-b]indoles, demonstrating the versatility of this reaction for generating C-3 substituted β-carboline derivatives .

Additionally, studies have examined the effect of substituents at the N-9 position on the reactivity of 3-formyl-1-aryl-9H-pyrido[3,4-b]indoles in various transformations, providing insights into how structural modifications can influence chemical behavior . These findings have implications for the development of new synthetic methodologies for β-carboline derivatives, including compounds structurally related to (R)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid.

Optimization of Fluorescence Properties

Research has also focused on optimizing the fluorescence properties of β-carboline derivatives. Studies have identified optimal conditions for fluorescence measurements, including solvent selection (with chloroform often providing the best results), concentration (typically in the micromolar range), and equilibration time . These findings contribute to the potential application of β-carboline derivatives as fluorescent probes in various research and analytical contexts.

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